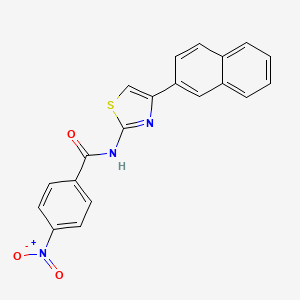
2-(4-ニトロベンゾイルアミノ)-4-(ナフタレン-2-イル)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. The thiazole ring is known for its aromaticity and reactivity, making it a valuable structure in medicinal chemistry and material science .
科学的研究の応用
N-[4-
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The naphthalene moiety can be introduced via Friedel-Crafts acylation, while the nitrobenzamide group is typically added through nitration followed by amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . Substitution reactions often require catalysts such as Lewis acids .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
生物活性
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide features a thiazole ring connected to a naphthalene moiety and a nitrobenzamide group. Its molecular formula is C15H12N4O2S, which contributes to its unique pharmacological properties.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can damage cellular components, including DNA. Research indicates that derivatives similar to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide exhibit potent activity against various microorganisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitro derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | 16 | 32 |
| Control (Amoxicillin) | 8 | 16 |
Anti-inflammatory Activity
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has also been studied for its anti-inflammatory properties. Nitro compounds are known to modulate inflammatory pathways, potentially inhibiting key enzymes involved in inflammation processes.
The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition leads to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .
Research Findings
In vitro studies demonstrated that the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Recent investigations have suggested that N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through multiple pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 18 |
特性
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(14-7-9-17(10-8-14)23(25)26)22-20-21-18(12-27-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXXJPOQPZRFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














